Cabazitaxel intermediate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

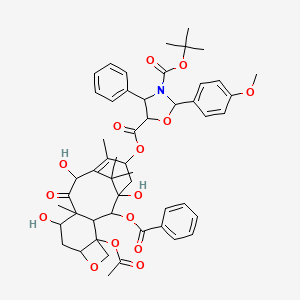

Cabazitaxel is an antineoplastic agent used in combination with corticosteroids to treat metastatic castration-resistant prostate cancer in patients previously treated with a docetaxel-containing treatment regimen . It is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . As a second-generation semisynthetic microtubule inhibitor, cabazitaxel stabilizes microtubules and induces tumor cell death .

Synthesis Analysis

The synthesis of cabazitaxel involves conjugation to pluronic F68 via succinoyl and cis-aconityl linkages . The nanomicelles of the amphiphilic prodrugs of cabazitaxel self-assemble in water and demonstrate a low critical micelle concentration, a particle size of about 95 nm, monodispersity, spherical shape, and pH-responsive stability .

Molecular Structure Analysis

Cabazitaxel has a chemical formula of C45H57NO14 and an average weight of 835.9324 . It is a small molecule and is part of the approved groups of drugs .

Chemical Reactions Analysis

Cabazitaxel exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel . It has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines .

Physical And Chemical Properties Analysis

Cabazitaxel solutions stored at 4°C were found to be physicochemically stable for a minimum of 4 weeks . Diluted infusion solutions in PVC-free infusion bags were also found to be stable for a minimum of 4 weeks, regardless of storage temperature .

Mecanismo De Acción

Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase–anaphase transition, leading ultimately to cell death . It has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel .

Safety and Hazards

Cabazitaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation, is suspected of causing genetic defects, and is suspected of damaging fertility . It is harmful if swallowed and causes skin irritation . It may also cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Cabazitaxel has demonstrated superior effectiveness over a second alternative ARAT in a real-world patient population in Japan, despite the population having more advanced disease status and a lower dose of cabazitaxel being more frequently administered . More research studies are warranted to confirm its efficacy .

Propiedades

IUPAC Name |

5-O-(4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCCJVJZUCIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H59NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cabazitaxel intermediate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)